molecular formula C5H10N2O3 B160588 (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid CAS No. 137346-51-1

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid

Cat. No. B160588
CAS RN: 137346-51-1
M. Wt: 146.14 g/mol
InChI Key: XGKIMQBEEPDCSR-YFKPBYRVSA-N
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Description

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid, also known as L-2,4-diaminobutyric acid (L-DAB), is a non-proteinogenic amino acid. It is a derivative of L-threonine and has a unique structure that makes it an important compound in various scientific research fields.

Mechanism Of Action

L-DAB acts as a competitive inhibitor of the enzyme L-threonine dehydrogenase, which catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate. By inhibiting this enzyme, L-DAB increases the concentration of L-threonine in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
L-DAB has been shown to have various biochemical and physiological effects. It has been found to increase the production of glutathione, a powerful antioxidant that protects cells from oxidative stress. L-DAB has also been shown to increase the expression of genes involved in the regulation of glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using L-DAB in lab experiments is its unique structure, which can lead to the development of new compounds with potential therapeutic applications. However, one limitation is that L-DAB is not commonly found in nature, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of L-DAB. One potential direction is the development of new compounds based on the structure of L-DAB that have potential therapeutic applications. Another direction is the investigation of the role of L-DAB in the regulation of glucose metabolism and its potential use in the treatment of diabetes. Additionally, the use of L-DAB in the development of chiral ligands for asymmetric synthesis is an area that warrants further investigation.
Conclusion:
L-DAB is a unique amino acid with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on L-DAB has the potential to lead to the development of new compounds with therapeutic applications in various fields.

Synthesis Methods

L-DAB can be synthesized through various methods. One of the most common methods is the reaction between L-threonine and hydrazine. This reaction results in the formation of L-DAB and water. Another method involves the use of L-threonine aldolase, which catalyzes the conversion of L-threonine into L-DAB.

Scientific Research Applications

L-DAB has various scientific research applications, including its use in the synthesis of peptides and proteins. It is also used in the preparation of chiral ligands for asymmetric synthesis. L-DAB is also being investigated for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

(2S)-2,4-diamino-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-5(7,4(9)10)2-3(6)8/h2,7H2,1H3,(H2,6,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKIMQBEEPDCSR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid

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